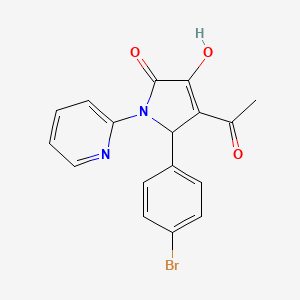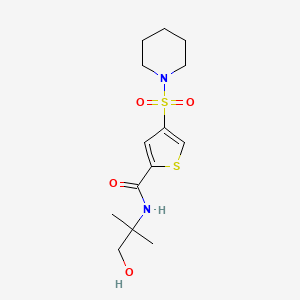
N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various types of cancers and autoimmune diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
作用機序
N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide blocks the activation of downstream signaling pathways, leading to the inhibition of cell survival and proliferation. N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth and proliferation. It has also been shown to inhibit the activation of B cells and the production of autoantibodies, leading to the suppression of autoimmune responses. N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the main advantages of N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is its selectivity for BTK, which reduces the risk of off-target effects. N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has also been shown to have a favorable safety profile in preclinical studies. However, the use of N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in clinical trials may be limited by its potential for drug-drug interactions and its potential for adverse effects, such as hepatotoxicity.
将来の方向性
There are several potential future directions for the development of N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide as a therapeutic agent. One potential direction is the development of combination therapies that target multiple signaling pathways involved in cancer and autoimmune diseases. Another potential direction is the investigation of N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in other types of cancers and autoimmune diseases. Additionally, the development of more potent and selective BTK inhibitors may further improve the efficacy and safety of this class of drugs.
合成法
The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide involves several chemical reactions, including the condensation of 2-chloro-4-nitrophenol with 2,2-dimethylpropanol, followed by the reduction of the resulting nitro compound with zinc in acetic acid. The obtained amine is then reacted with 4-chloro-2-thiophenecarboxylic acid, and the resulting product is treated with piperidine and sulfonyl chloride to yield N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide.
科学的研究の応用
N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been extensively studied in preclinical models of various types of cancers, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has also been investigated as a potential therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-14(2,10-17)15-13(18)12-8-11(9-21-12)22(19,20)16-6-4-3-5-7-16/h8-9,17H,3-7,10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXMUAMFKCWECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


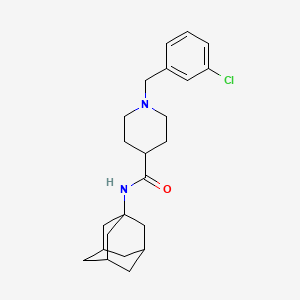
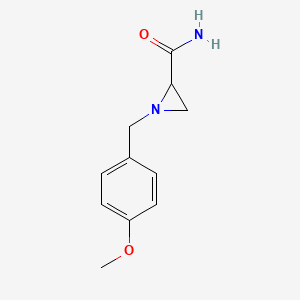
![2-[2-(4-methylbenzoyl)-1H-imidazol-1-yl]-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B4888493.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B4888499.png)
![N-[3-(benzoylamino)phenyl]-5-(3-chloro-4-methylphenyl)-2-furamide](/img/structure/B4888506.png)
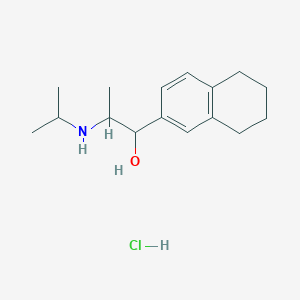
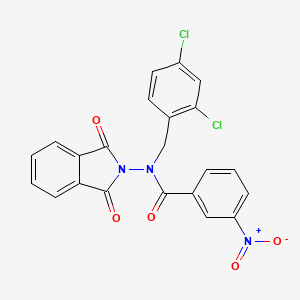
![5-{2-cyano-3-[(2,3-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4888536.png)
![1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4888541.png)
![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4888546.png)
![N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4888556.png)
![N-{4-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methoxybenzamide](/img/structure/B4888558.png)
